molecular formula C28H22ClN3O4S2 B12009227 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide CAS No. 617696-48-7

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B12009227
CAS No.: 617696-48-7
M. Wt: 564.1 g/mol
InChI Key: DBKHUCPKVUKSIB-IZHYLOQSSA-N
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Description

This compound belongs to a class of hybrid molecules integrating a thiazolidinone core, an indole-derived moiety, and an acetamide group. The central thiazolidinone ring (4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) is conjugated with a 2-chlorobenzyl substituent at position 3, contributing to steric and electronic modulation.

Key structural features:

  • Thiazolidinone core: The 2-thioxo group increases electrophilicity, facilitating nucleophilic interactions.
  • Chlorobenzyl substituent: The 2-chloro position on the benzyl group may influence steric hindrance and π-π stacking.

Properties

CAS No.

617696-48-7

Molecular Formula

C28H22ClN3O4S2

Molecular Weight

564.1 g/mol

IUPAC Name

2-[(3Z)-3-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C28H22ClN3O4S2/c1-2-36-19-13-11-18(12-14-19)30-23(33)16-31-22-10-6-4-8-20(22)24(26(31)34)25-27(35)32(28(37)38-25)15-17-7-3-5-9-21(17)29/h3-14H,2,15-16H2,1H3,(H,30,33)/b25-24-

InChI Key

DBKHUCPKVUKSIB-IZHYLOQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chlorobenzyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or amines .

Scientific Research Applications

2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In medicine, it has potential therapeutic applications due to its unique structure, which may interact with specific biological targets. Additionally, it finds use in the industry for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds reveals critical differences in substituents, synthesis yields, and physicochemical properties (Table 1).

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-Cl in Compound 9 ) correlate with higher yields (90%), likely due to enhanced electrophilicity of the thiazolidinone core. Bulky substituents (e.g., 4-Me-Benzyl in ) reduce yields (45%), suggesting steric hindrance during cyclization.

Thermal Stability :

  • Melting points for analogs range from 147–207°C , with the 4-Cl-Benzylidene derivative (Compound 9) exhibiting the highest thermal stability (186–187°C). The target compound’s 4-ethoxyphenyl group may lower its melting point compared to methoxy analogs due to increased alkyl chain flexibility.

Spectroscopic Characterization :

  • ^1H-NMR signals for the indole NH and thioxo groups are consistent across analogs (δ 10.2–12.5 ppm) .
  • MS data for Compound 9 confirms molecular ion peaks [M+H]+ at m/z 524.3, aligning with theoretical calculations.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s 2-chlorobenzyl group may complicate regioselective synthesis compared to para-substituted analogs. highlights that ortho-substituted aryl groups often require optimized reaction conditions (e.g., prolonged heating or catalysts) to achieve moderate yields .
  • For instance, ferroptosis-inducing compounds () share structural motifs (e.g., thioxo groups) that could redox-modulate cellular pathways .
  • Crystallographic Insights : Software like SHELX and ORTEP () are critical for resolving Z/E configurations and hydrogen-bonding networks in similar compounds. The target compound’s Z-configured double bond may stabilize planar conformations, as seen in ’s isatin-thiosemicarbazone derivatives .

Biological Activity

The compound 2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural combination of thiazolidinone and indole moieties, which may contribute to its pharmacological properties. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Information

PropertyDetails
Molecular Formula C24H22ClN3O4S2
Molecular Weight 516.0 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl}acetamide
CAS Number 617696-35-2

This compound's structure includes a thiazolidinone ring and an indole derivative, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways in pathogens.
  • Apoptosis Induction : There is evidence that the compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazolidinone derivatives demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The synthesized compounds showed promising results, suggesting that modifications in the structure could enhance their efficacy against resistant strains .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar thiazolidinone structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this structure:

  • Antimicrobial Efficacy : A series of thiazolidinone derivatives were synthesized and tested against five bacterial strains. Results indicated that certain derivatives exhibited high antimicrobial activity, particularly against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential for development as new antibiotics .
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Klebsiella pneumoniae8
  • Anticancer Properties : In vitro studies on cancer cell lines revealed that compounds with similar thiazolidinone structures can significantly reduce cell viability at concentrations as low as 10 µM. Mechanistic studies suggested involvement of caspase activation leading to apoptosis .

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